S-(2,5-Dimethylfuran-3-yl) benzenecarbothioate
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Overview
Description
S-(2,5-Dimethylfuran-3-yl) benzenecarbothioate is an organic compound with the molecular formula C13H12O2S It belongs to the class of furoic acid derivatives, which are aromatic heterocyclic compounds containing a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(2,5-Dimethylfuran-3-yl) benzenecarbothioate typically involves the reaction of 2,5-dimethylfuran with benzenecarbothioic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and crystallization to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
S-(2,5-Dimethylfuran-3-yl) benzenecarbothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The furan ring and benzenecarbothioate moiety can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted furan derivatives.
Scientific Research Applications
S-(2,5-Dimethylfuran-3-yl) benzenecarbothioate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of S-(2,5-Dimethylfuran-3-yl) benzenecarbothioate involves its interaction with molecular targets and pathways within a system. The compound may act by binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the context of its application, whether in biological systems or chemical processes.
Comparison with Similar Compounds
Similar Compounds
- S-(2,5-Dimethyl-3-furyl) 2-furancarbothioate
- 2,5-Dimethyl-3-(2-thiofuroyl)furan
- 3-(2-Furoylthio)-2,5-dimethylfuran
Uniqueness
S-(2,5-Dimethylfuran-3-yl) benzenecarbothioate is unique due to its specific combination of a furan ring with a benzenecarbothioate moiety. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
55764-34-6 |
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Molecular Formula |
C13H12O2S |
Molecular Weight |
232.30 g/mol |
IUPAC Name |
S-(2,5-dimethylfuran-3-yl) benzenecarbothioate |
InChI |
InChI=1S/C13H12O2S/c1-9-8-12(10(2)15-9)16-13(14)11-6-4-3-5-7-11/h3-8H,1-2H3 |
InChI Key |
BISBLNAVMBJWKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(O1)C)SC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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